

# Spectroscopic Blueprint of Bulleyanin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Bulleyanin*

Cat. No.: *B12412009*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Bulleyanin**, a natural diterpenoid isolated from *Rabdosia bulleyana*. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format to facilitate analysis and further research.

**Bulleyanin**, with the chemical formula  $C_{28}H_{38}O_{10}$  and a molecular weight of 534.6 g/mol, has been characterized using a suite of spectroscopic techniques. This document collates the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a clear and accessible format.

## Spectroscopic Data of Bulleyanin

The structural elucidation of **Bulleyanin** has been achieved through detailed spectroscopic analysis. While the complete raw data is found in original research publications, this guide summarizes the key quantitative findings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in determining the intricate stereochemistry of **Bulleyanin**. The  $^1H$  and  $^{13}C$  NMR data provide a detailed map of the proton and carbon skeleton of the molecule.

Table 1:  $^1H$  NMR Spectroscopic Data for **Bulleyanin**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Bulleyanin**

Position	Chemical Shift ( $\delta$ ) ppm
Data not available in search results	

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **Bulleyanin**.

Table 3: Mass Spectrometry Data for **Bulleyanin**

Ion	m/z
[M] <sup>+</sup>	Data not available in search results
Other fragments	Data not available in search results

## Infrared (IR) Spectroscopy

The functional groups present in the **Bulleyanin** molecule are identified through Infrared (IR) spectroscopy.

Table 4: Infrared (IR) Spectroscopic Data for **Bulleyanin**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not available in search results	

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols typical for the analysis of natural products like **Bulleyanin**.

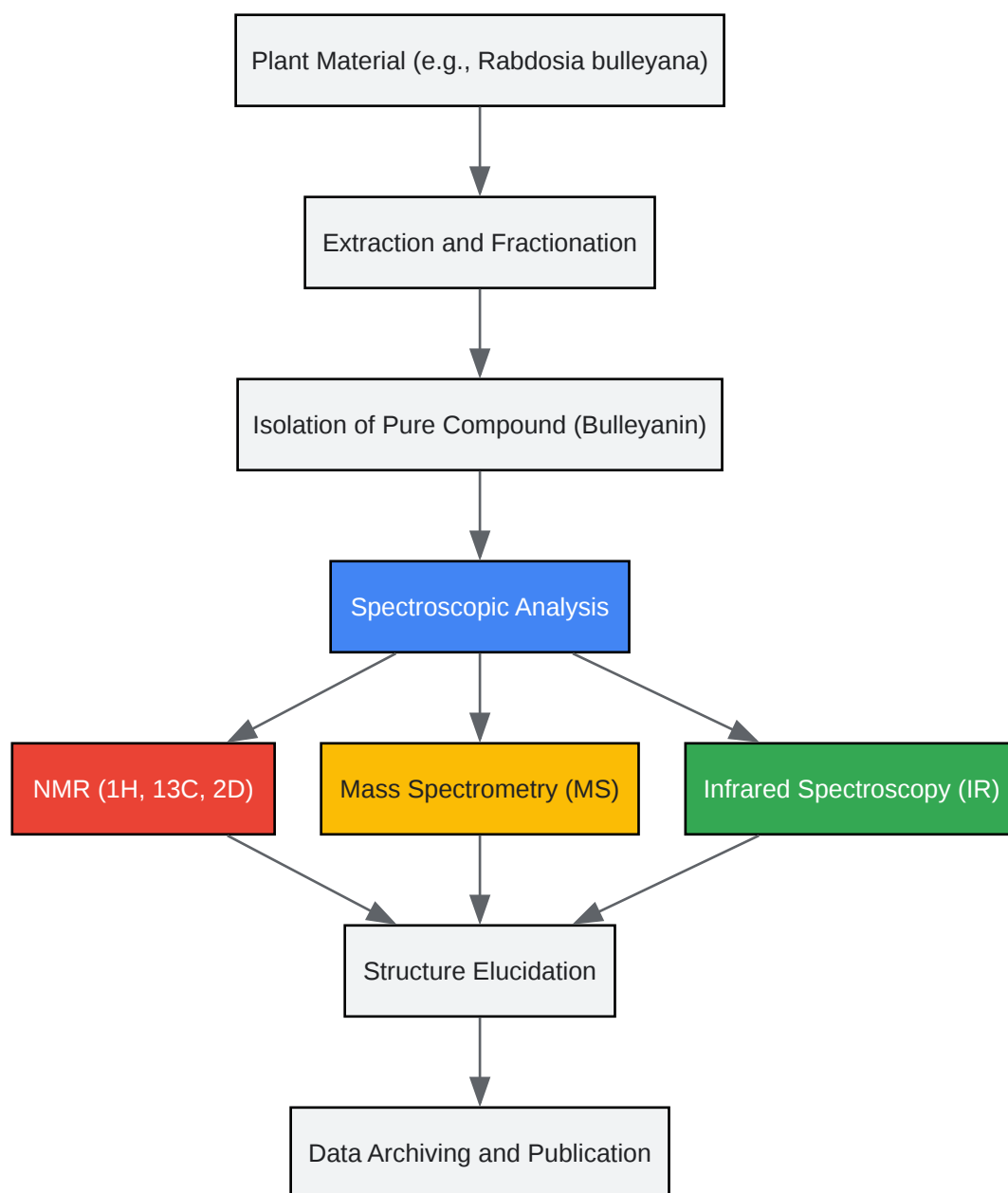
**NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz for  $^1\text{H}$  and 100 or 125 MHz for  $^{13}\text{C}$ ). Samples are usually dissolved in deuterated solvents such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , with tetramethylsilane (TMS) used as an internal standard.

**Mass Spectrometry:** High-resolution mass spectra are often obtained using a TOF (Time-of-Flight) mass spectrometer with an ESI (Electrospray Ionization) source to accurately determine the molecular formula.

**Infrared Spectroscopy:** IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Bulleyanin**.



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#### Spectroscopic analysis workflow for natural products.

This guide serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery. For complete, detailed experimental procedures and raw data, readers are encouraged to consult the original peer-reviewed publications.

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